molecular formula C9H16N4O B13487979 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Cat. No.: B13487979
M. Wt: 196.25 g/mol
InChI Key: CZOMDEFSDUIUBT-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-isopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce various substituted acetamides.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is unique due to its specific structural features, such as the presence of both isopropyl and methyl groups attached to the acetamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)12(3)9(14)6-13-5-4-8(10)11-13/h4-5,7H,6H2,1-3H3,(H2,10,11)

InChI Key

CZOMDEFSDUIUBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CN1C=CC(=N1)N

Origin of Product

United States

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